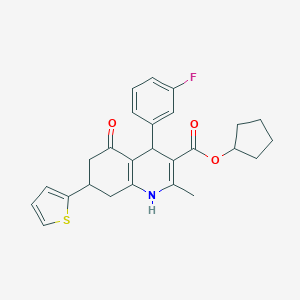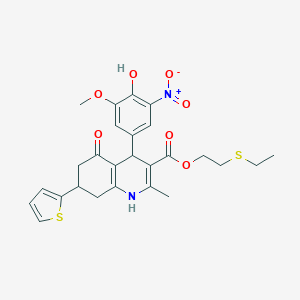![molecular formula C25H28N2 B395293 (1'Z)-1'-[(3,3-DIMETHYL-3,4-DIHYDROISOQUINOLIN-1-YL)METHYLIDENE]-2',4'-DIHYDRO-1'H-SPIRO[CYCLOPENTANE-1,3'-ISOQUINOLINE]](/img/structure/B395293.png)
(1'Z)-1'-[(3,3-DIMETHYL-3,4-DIHYDROISOQUINOLIN-1-YL)METHYLIDENE]-2',4'-DIHYDRO-1'H-SPIRO[CYCLOPENTANE-1,3'-ISOQUINOLINE]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(3,3-Dimethyl-3,4-dihydro-1-isoquinolinyl)methylene]-1,2,3,4-tetrahydrospiro[isoquinoline-3,1’-cyclopentane] is a complex organic compound characterized by its unique spiro structure. This compound features a spiro junction where two rings are connected through a single atom, creating a rigid and stable configuration. The presence of isoquinoline and cyclopentane rings further adds to its structural complexity and potential reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,3-Dimethyl-3,4-dihydro-1-isoquinolinyl)methylene]-1,2,3,4-tetrahydrospiro[isoquinoline-3,1’-cyclopentane] typically involves multi-step organic reactions. One common approach is the condensation of 3,3-dimethyl-3,4-dihydro-1-isoquinoline with a suitable aldehyde or ketone to form the methylene bridge. This is followed by cyclization reactions to form the spiro structure. The reaction conditions often require the use of strong acids or bases as catalysts, along with controlled temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Solvent extraction, crystallization, and chromatography are commonly employed to purify the compound.
化学反应分析
Types of Reactions
1-[(3,3-Dimethyl-3,4-dihydro-1-isoquinolinyl)methylene]-1,2,3,4-tetrahydrospiro[isoquinoline-3,1’-cyclopentane] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its fully saturated form.
Substitution: Nucleophilic substitution reactions can occur at the isoquinoline ring, where halogens or other functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), Palladium on carbon (Pd/C)
Substitution: Halogens (Cl₂, Br₂), Nucleophiles (NH₃, OH⁻)
Major Products Formed
Oxidation: Ketones, Carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated isoquinolines, Amino isoquinolines
科学研究应用
1-[(3,3-Dimethyl-3,4-dihydro-1-isoquinolinyl)methylene]-1,2,3,4-tetrahydrospiro[isoquinoline-3,1’-cyclopentane] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-[(3,3-Dimethyl-3,4-dihydro-1-isoquinolinyl)methylene]-1,2,3,4-tetrahydrospiro[isoquinoline-3,1’-cyclopentane] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
相似化合物的比较
Similar Compounds
- 1-[(3,3-Dimethyl-3,4-dihydro-1-isoquinolinyl)methyl]-3,3-dimethyl-3,4-dihydroisoquinoline
- 1-[(3,3-Dimethyl-3,4-dihydro-1-isoquinolinyl)methylene]-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]
Uniqueness
Compared to similar compounds, 1-[(3,3-Dimethyl-3,4-dihydro-1-isoquinolinyl)methylene]-1,2,3,4-tetrahydrospiro[isoquinoline-3,1’-cyclopentane] stands out due to its unique spiro structure, which imparts greater stability and rigidity. This structural feature can influence its reactivity and biological activity, making it a valuable compound for various applications.
属性
分子式 |
C25H28N2 |
|---|---|
分子量 |
356.5g/mol |
IUPAC 名称 |
1-[(E)-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)methyl]spiro[4H-isoquinoline-3,1'-cyclopentane] |
InChI |
InChI=1S/C25H28N2/c1-24(2)16-18-9-3-5-11-20(18)22(26-24)15-23-21-12-6-4-10-19(21)17-25(27-23)13-7-8-14-25/h3-6,9-12,15,26H,7-8,13-14,16-17H2,1-2H3/b22-15+ |
InChI 键 |
XFEHKDHJMAKXFY-PXLXIMEGSA-N |
SMILES |
CC1(CC2=CC=CC=C2C(=CC3=NC4(CCCC4)CC5=CC=CC=C53)N1)C |
手性 SMILES |
CC1(CC2=CC=CC=C2/C(=C\C3=NC4(CCCC4)CC5=CC=CC=C53)/N1)C |
规范 SMILES |
CC1(CC2=CC=CC=C2C(=CC3=NC4(CCCC4)CC5=CC=CC=C53)N1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(2,6-dimethylphenoxy)ethyl]-2-(methylsulfanyl)benzamide](/img/structure/B395210.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B395211.png)
![1,2-diethoxy-4-[(E)-2-nitroethenyl]benzene](/img/structure/B395214.png)
![2-amino-4-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B395215.png)
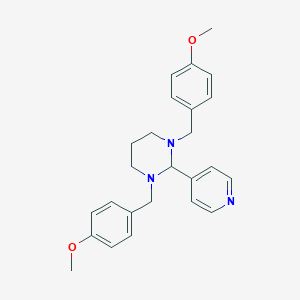
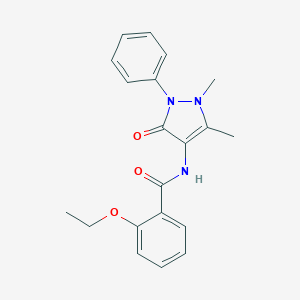
![6-Amino-3-(4-ethoxy-3-methoxyphenyl)-4-(2-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B395220.png)
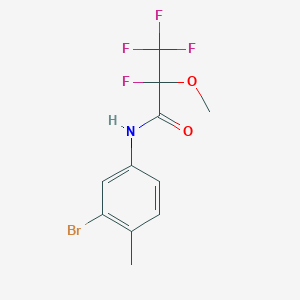
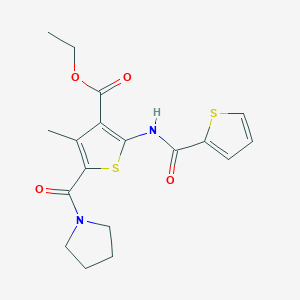
![METHYL 2-[(3-CYANO-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]-2-ACETAMIDO-3,3,3-TRIFLUOROPROPANOATE](/img/structure/B395228.png)
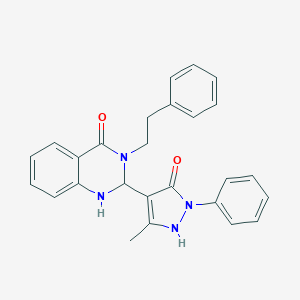
![10-benzoyl-3-(2-furyl)-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B395231.png)
